molecular formula C10H14ClN3O B1489140 2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine CAS No. 1224600-40-1

2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine

Cat. No. B1489140
CAS RN: 1224600-40-1
M. Wt: 227.69 g/mol
InChI Key: XNPPMKUOUGOKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine is an organic compound with the formula C5H7ClN2O. It is a white crystalline solid that is soluble in water and ethanol. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.

Scientific Research Applications

  • Chemical Synthesis and Reactivity :

    • Suzdalev et al. (2013) studied the reactions of certain isomers with aromatic amines, leading to pyrimido[1,2-a]indole derivatives. These derivatives were structurally confirmed by X-ray analysis (Suzdalev, Den’kina, & Tkachev, 2013).
    • Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) explored pyrimidinic Schiff bases as corrosion inhibitors, demonstrating their effectiveness even at low concentrations and their mixed-type inhibitory nature (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
    • Botta et al. (1985) reported the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives, which have potential applications in synthesizing diverse chemical compounds (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).
  • Biological and Pharmacological Applications :

    • Lesher, Singh, and Mielens (1982) studied 4-chloro-2-(4-pyridinyl)pyrimidines and their derivatives for potential antiallergic activity. This study suggests the scope of such compounds in developing antiallergy medications (Lesher, Singh, & Mielens, 1982).
    • Wei, Babich, Eckelman, and Zubieta (2005) conducted a study on rhenium tricarbonyl core complexes of thymidine and uridine derivatives, indicating the potential use of these complexes in medical imaging and therapy (Wei, Babich, Eckelman, & Zubieta, 2005).
    • Hurst, Stacey, Nethercleft, Rahim, and Harnden (1988) synthesized pyrimidinyl and thiazolyl ureas and thioureas, highlighting their potential use in pharmacological applications (Hurst, Stacey, Nethercleft, Rahim, & Harnden, 1988).
  • Material Science Applications :

properties

IUPAC Name

2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(14-10)13-7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPPMKUOUGOKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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